2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
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Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the oxazole ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Future Directions
The study of oxazole derivatives is an active area of research, particularly in medicinal chemistry, due to their diverse biological activities . Future research on “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could involve exploring its potential biological activity, developing new synthetic routes, or studying its reactivity.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to a range of biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile . These factors can include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile typically involves the cyclization of β-hydroxy amides. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures (70-90°C) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazoles . The flow synthesis approach offers several advantages, including improved safety, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl-1-benzofuran-5-amine
Uniqueness
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPDHWUKNYNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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